2-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide
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Overview
Description
2-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a chloro group and a piperidinyl moiety, making it a versatile molecule for chemical synthesis and pharmaceutical research.
Mechanism of Action
Target of Action
The primary target of 2-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide is Factor Xa (FXa) . FXa is a serine protease that plays a crucial role in the coagulation cascade, which leads to blood clotting .
Mode of Action
This compound acts as a direct inhibitor of FXa . It binds in the active site of FXa, exhibiting competitive inhibition . This binding inhibits the activity of FXa, preventing the conversion of prothrombin to thrombin, thereby reducing thrombin generation .
Biochemical Pathways
By inhibiting FXa, this compound affects the coagulation cascade . This cascade is a series of reactions that ultimately leads to the formation of a blood clot. By reducing thrombin generation, the compound indirectly inhibits platelet aggregation, disrupting the formation of blood clots .
Pharmacokinetics
The compound has good bioavailability, low clearance, and a small volume of distribution in animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of apixaban in humans, but it is inactive against human FXa .
Result of Action
The inhibition of FXa and the subsequent reduction in thrombin generation result in a decrease in blood clot formation . This makes this compound potentially useful in the prevention and treatment of various thromboembolic diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Nitration and Reduction: The initial step involves the nitration of 4-chloronitrobenzene, followed by reduction to obtain 4-chloroaniline.
Acylation: The 4-chloroaniline is then acylated with 4-methyl-3-(2-oxopiperidin-1-yl)benzoic acid under suitable conditions to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The piperidinyl moiety can be oxidized to form corresponding lactams.
Reduction: Reduction reactions can target the carbonyl group in the piperidinyl ring.
Substitution: The chloro group on the benzamide core can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Sodium chlorite under a CO₂ atmosphere.
Reduction: Zinc/acetic acid.
Substitution: Various nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include lactams, reduced piperidinyl derivatives, and substituted benzamides.
Scientific Research Applications
2-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Apixaban: A direct inhibitor of activated factor X (FXa) with a similar piperidinyl structure.
Rivaroxaban: Another FXa inhibitor with structural similarities.
Ticagrelor: A platelet aggregation inhibitor with a related chemical framework.
Uniqueness
2-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro group and a piperidinyl moiety differentiates it from other similar compounds, potentially leading to unique applications and effects.
Properties
IUPAC Name |
2-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2/c1-13-9-10-14(12-17(13)22-11-5-4-8-18(22)23)21-19(24)15-6-2-3-7-16(15)20/h2-3,6-7,9-10,12H,4-5,8,11H2,1H3,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAJJMEIYMTUCFH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2Cl)N3CCCCC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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